molecular formula C8H18O3P- B8811950 di-tert-Butyl phosphite

di-tert-Butyl phosphite

Cat. No.: B8811950
M. Wt: 193.20 g/mol
InChI Key: HPRZDGKQDIMUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl phosphite (DTBP, CAS 13086-84-5) is an organophosphorus compound with the molecular formula $ \text{C}8\text{H}{19}\text{O}_3\text{P} $. It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for antiviral drugs like tenofovir, and as a stabilizer in polymer additives .

Preparation Methods

di-tert-Butyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phosphite with tert-butanol in the presence of a base such as calcium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation under reduced pressure . Another method involves the addition of phosphorus trichloride to a cooled solution of tert-butanol in the presence of a base like triethylamine or pyridine in a nonpolar solvent .

Chemical Reactions Analysis

Oxidation Reactions

DTBP undergoes oxidation to form phosphate derivatives, a critical step in pharmaceutical intermediate synthesis.

Oxidizing AgentConditionsProductYieldSource
H₂O₂ with KI catalystRoom temperature, aqueous mediumDi-tert-butyl potassium phosphate (DTBPP)81%
KMnO₄ with KHCO₃0–20°C, aqueous mediumDi-tert-butyl phosphate (free acid)57–67.5%

Mechanistic Insights :

  • Oxidation proceeds via nucleophilic attack of the phosphorus atom on the oxidizing agent, forming a pentavalent intermediate that stabilizes as a phosphate .

  • Air exposure accelerates oxidation to tri-tert-butyl phosphate, necessitating inert conditions during handling .

Transesterification

DTBP reacts with alcohols to exchange tert-butyl groups, enabling tailored phosphite/phosphonate synthesis.

Example Reaction :
DTBP + ROHR-O-P(O)(O-t-Bu)₂+t-BuOH\text{DTBP + ROH} \rightarrow \text{R-O-P(O)(O-t-Bu)₂} + t\text{-BuOH}

Key Data :

  • Reaction with methanol under Ca(OH)₂ catalysis at 130°C yields dimethyl phosphite and tert-butanol .

  • Steric hindrance from tert-butyl groups slows transesterification compared to less bulky phosphites.

Nucleophilic Substitution

DTBP acts as a nucleophile in alkylation and arylation reactions.

3.1. Reaction with Halides

SubstrateConditionsProductYieldSource
ChloroiodomethaneRefluxing dimethoxyethaneDi-tert-butyl (chloromethyl) phosphate60–63%

Application : This intermediate is pivotal in synthesizing antiviral pro-drugs like tenofovir .

3.2. Reaction with Phenols

DTBP reacts with hindered phenols (e.g., 2,6-di-tert-butyl-4-methylphenol) to form spirocyclic antioxidants:
DTBP + 2 ArOHBis(aryl) pentaerythritol diphosphite\text{DTBP + 2 ArOH} \rightarrow \text{Bis(aryl) pentaerythritol diphosphite}

  • Catalyzed by tripropylamine/tributylamine mixtures in xylene .

  • Yields up to 90% under optimized conditions .

Coordination Chemistry

DTBP serves as a ligand in transition-metal-catalyzed reactions:

Reaction TypeCatalyst SystemApplicationSource
Suzuki-Miyaura CouplingPd/DTBP complexesC–C bond formation
Heck ReactionPd-catalyzedAlkenylation of aryl halides

Key Feature : The tert-butyl groups enhance ligand stability by preventing oxidation and aggregation .

Decomposition Pathways

DTBP exhibits thermal and hydrolytic instability under specific conditions:

  • Thermal Decomposition : At 50°C under reduced pressure, DTBP degrades to mono-tert-butyl phosphite .

  • Hydrolysis : Rapid hydrolysis in acidic/neutral water yields phosphorous acid and tert-butanol .

Scientific Research Applications

Chemical Synthesis

Di-tert-butyl phosphite serves as an important reagent in organic synthesis. It is commonly used as a phosphorylating agent, which facilitates the introduction of phosphate groups into organic molecules. This property is particularly valuable in the synthesis of prodrugs, where this compound can enhance the bioavailability of active pharmaceutical ingredients (APIs) by modifying their chemical structure to improve solubility and absorption in biological systems .

Table 1: Key Applications in Chemical Synthesis

Application TypeDescription
PhosphorylationUsed to introduce phosphate groups into organic compounds.
Prodrug SynthesisEnhances the solubility and bioavailability of APIs through chemical modification.
Ligand in Coupling ReactionsActs as a ligand in various coupling reactions such as Suzuki-Miyaura and Heck reactions .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized primarily as an intermediate in the synthesis of various drugs. Its ability to form stable phosphonate derivatives makes it suitable for creating compounds that can be converted into therapeutically active forms within the body.

Case Study: Prodrug Development

  • Study Focus: The use of this compound in developing N-phosphonooxymethyl prodrugs.
  • Findings: Prodrugs synthesized using this compound demonstrated improved pharmacokinetic profiles compared to their non-phosphorylated counterparts, leading to enhanced therapeutic efficacy and reduced side effects .

Antioxidant Properties

This compound exhibits antioxidant properties, making it valuable in stabilizing various materials against oxidative degradation. This application is particularly relevant in polymers and plastics, where oxidative stability is crucial for maintaining material integrity over time.

Table 2: Applications as an Antioxidant

Material TypeApplication Description
PolymersUsed to enhance the oxidative stability of polyolefins and other plastics during processing and end-use.
Food PackagingActs as an antioxidant in food packaging materials to prolong shelf life by preventing oxidative spoilage .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial processes. Its role as a solvent and intermediate enhances its utility in diverse chemical manufacturing contexts.

Case Study: Use in Polymer Production

  • Study Focus: The impact of this compound on polymer processing.
  • Findings: Incorporating this compound into polymer formulations significantly improved processing characteristics and thermal stability, leading to better performance of final products .

Mechanism of Action

The mechanism of action of di-tert-butylphosphite involves its ability to donate electrons, making it an effective antioxidant. It can react with free radicals and other reactive oxygen species, neutralizing them and preventing oxidative damage. In biological systems, di-tert-butylphosphite can inhibit cell growth by interfering with cellular processes that rely on oxidative reactions . The molecular targets and pathways involved in its mechanism of action include the inhibition of enzymes that generate reactive oxygen species and the stabilization of cellular membranes.

Comparison with Similar Compounds

Comparison with Similar Phosphite Compounds

Tri-tert-Butyl Phosphite

  • Structure : Contains three tert-butyl groups ($ \text{P(O-t-Bu)}_3 $), offering greater steric protection than DTBP.
  • Reactivity : Reduced nucleophilicity due to steric hindrance, making it less reactive in esterification or alkylation reactions. DTBP, with one reactive hydroxyl group, is more versatile in synthesis .
  • Applications : Primarily used as a ligand in catalysis, whereas DTBP’s balance of stability and reactivity suits pharmaceutical intermediates .

Triphenyl Phosphite

  • Physical Properties : Melting point of 19–24°C vs. DTBP (liquid at room temperature). Triphenyl phosphite’s lower steric bulk increases susceptibility to hydrolysis .
  • Applications : Common in polymer stabilization (e.g., as a scavenger for peroxides) but less favored in drug synthesis due to lower thermal and oxidative stability compared to DTBP .

Diethyl Hexyl Phosphite and tert-Butyl Diethyl Phosphite

  • Electrochemical Properties: Compound HOMO (eV) LUMO (eV) Oxidation Potential (V) Di-tert-butyl phosphite (Entry 15) -6.23 0.81 4.45 Diethyl hexyl phosphite (Entry 13) -6.51 0.76 4.49 tert-Butyl diethyl phosphite (Entry 14) -6.36 0.78 4.54 DTBP exhibits a higher HOMO energy (-6.23 eV) than diethyl derivatives, indicating greater electron-donating capacity and suitability as a reducing agent in lithium-ion batteries .

Tris(2,4-di-tert-butylphenyl) Phosphate (TDPP)

  • Function : A phosphate ester used as a flame retardant and plasticizer. Unlike DTBP, TDPP is fully oxidized (phosphate vs. phosphite), making it more stable but less reactive in redox applications .
  • Regulatory Status : TDPP faces stricter regulations due to environmental persistence, whereas DTBP’s degradability in acidic conditions aligns with green chemistry trends .

Key Advantages of this compound

  • Steric Protection : tert-Butyl groups shield the phosphorus center, reducing unwanted side reactions (e.g., hydrolysis) .
  • Deprotection Efficiency : tert-Butyl esters are cleaved under mild acidic conditions (e.g., $ \text{H}2\text{SO}4/\text{NH}_3 $), enabling cost-effective synthesis of phosphonate drugs .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing di-tert-Butyl phosphite, and how can purity be verified?

this compound is typically synthesized via nucleophilic substitution reactions between phosphorus trichloride and tert-butanol. A common protocol involves slow addition of tert-butanol to phosphorus trichloride under anhydrous conditions, followed by neutralization and purification via vacuum distillation. Purity can be verified using ³¹P NMR spectroscopy to confirm the absence of hydrolyzed byproducts (e.g., phosphate esters) and gas chromatography (GC) to assess residual solvents .

Q. How should this compound solutions be prepared and stored to ensure stability?

Solutions should be prepared in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) under inert atmospheres (N₂ or Ar) to prevent hydrolysis. Storage at 2–8°C in airtight, moisture-resistant containers is critical for long-term stability. Concentration should be reported as weight/volume (w/v) or molarity (M), with calibration via gravimetric analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ³¹P NMR : Provides direct information on the phosphorus environment (typical δ ≈ 100–120 ppm for phosphites).
  • Mass spectrometry (MS) : Confirms molecular weight (194.21 g/mol) and fragmentation patterns.
  • FT-IR : Identifies P–O–C and P–H stretches (if present). Cross-referencing with databases like PubChem ensures accurate interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across solvent systems?

Contradictions often arise from solvent polarity effects on reaction kinetics. A systematic approach includes:

  • Solvent parameter screening : Test solvents with varying dielectric constants (e.g., hexane vs. DMF).
  • In-situ ³¹P NMR monitoring : Track intermediate formation and decomposition rates.
  • Control experiments : Compare results under rigorously dry vs. humid conditions to isolate hydrolysis impacts .

Q. What experimental strategies are recommended for tracking the hydrolysis kinetics of this compound?

  • Kinetic studies : Use UV-Vis spectroscopy or pH titration to monitor acid release during hydrolysis.
  • Activation energy calculation : Perform Arrhenius analysis at multiple temperatures.
  • Computational modeling : Density functional theory (DFT) can predict hydrolysis pathways and transition states. Data should be cross-validated with experimental ³¹P NMR results .

Q. How does this compound compare to tri(tert-butyl) phosphite in terms of reactivity and applications?

this compound exhibits higher nucleophilicity due to reduced steric hindrance compared to tri-substituted analogs. This makes it preferable in:

  • Phosphorylation reactions : Faster coupling with alcohols or amines.
  • Radical inhibition : Enhanced stabilization via P–H bond donation. Comparative studies should include kinetic assays and electron paramagnetic resonance (EPR) for radical trapping efficiency .

Q. What methodologies are available to assess the environmental impact of this compound in biological systems?

  • EC₅₀ assays : Determine toxicity thresholds using microbial or plant models (e.g., Phytophthora growth inhibition).
  • Biodegradation studies : Monitor compound breakdown via LC-MS in soil/water microcosms.
  • Regulatory databases : Cross-reference with EPA DSSTox or ChemIDplus for hazard classification .

Q. Methodological Guidelines

  • Data contradiction analysis : Use multivariate statistics (e.g., PCA) to identify outlier conditions in replicate experiments.
  • Experimental design : Adopt factorial designs to isolate variables (e.g., solvent, temperature, catalyst loading) .

Properties

Molecular Formula

C8H18O3P-

Molecular Weight

193.20 g/mol

IUPAC Name

ditert-butyl phosphite

InChI

InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q-1

InChI Key

HPRZDGKQDIMUTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP([O-])OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preferably, the outer and inner layers comprise antioxidants as authorized by the European Pharmacopeia, such as butylhydroxytoluene; ethylene bis(3,3-bis(3(1,1-dimethylethyl)-4-hydroxy-phenyl) butanoate); pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate) or IRGANOX 1010®, 4,4′,4″-(2,4,6 trimethylbenzene-1,3,5-tri-yltrismethylene)-tris(2,6-bis(1,1-dimethyl-ethyl)phenol) also designated IRGANOX 1330®; octadecyle 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate or IRGANOX 1076®; phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl) or IRGAPHOS 168®; 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione or IRGANOX 3114®; 2,2′-bis(octadecyloxy)-5,5′-spirobi(1,3,2-dioxaphosphinane); dioctadecyle disulfide, didodecyl 3,3′-thiodipropanoate; dioctadecyle 3,3′-thiodipropanoate; or a mixture of seven components that are obtained from the reaction of di-tert-butyl phosphite with trichloride biphosphorus, with biphenyle and 2,4-bis(1,1-dimethylethyl)phenol; copolymer of dimethyl succinate and of (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethanol, or a mixture of at least two of these additives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.